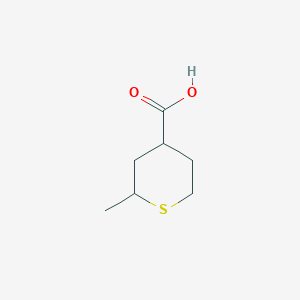

2-Methylthiane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

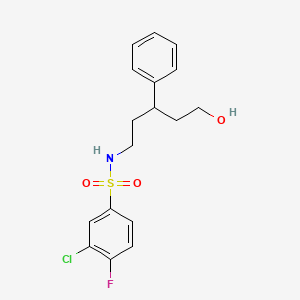

2-Methylthiane-4-carboxylic acid is a chemical compound with the CAS Number: 1556352-60-3 . Its IUPAC name is 2-methyltetrahydro-2H-thiopyran-4-carboxylic acid . The molecular weight of this compound is 160.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O2S/c1-5-4-6 (7 (8)9)2-3-10-5/h5-6H,2-4H2,1H3, (H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Coordination Networks and Metal Binding

Research has explored the use of bifunctional molecules containing carboxyl and thioether groups, such as tetrakis(methylthio)-1,4-benzenedicarboxylic acid (TMBD), in forming coordination networks with metal ions. These networks demonstrate selective binding to metals, influenced by the softness of the metal ions and the ligands, showing potential for applications in materials science and catalysis (Xiao‐Ping Zhou et al., 2008).

Electronic Structure and Spectral Features

A detailed structural, electronic, and spectroscopic study on 4-methylthiadiazole-5-carboxylic acid, a simple thiadiazole derivative, has been performed. This study, which used density functional theory, explored the stability, molecular properties, and solvent effects on hydrogen bonding, providing insights into the electronic structure and potential applications in designing new materials and chemical sensors (Isha Singh et al., 2019).

Polymerization Initiators

Sulfur-containing carboxylic acids (SCCA) have been investigated as electron donors in photoinduced free-radical polymerizations. These compounds, including 4-(methylthio)-phenylacetic acid, have shown to initiate polymerization efficiently, suggesting their utility in developing new polymerization processes and materials (A. Wrzyszczyński et al., 2000).

Catalysis and Organic Transformations

Studies have also shown the catalytic applications of compounds related to 2-Methylthiane-4-carboxylic acid in organic transformations. For instance, catalytic regioselectivity control in the ring-opening cycloisomerization of cyclopropyl ketones has been explored, highlighting the utility of these compounds in synthetic organic chemistry for producing heterocyclic products (S. Ma et al., 2004).

Metal-Organic Frameworks (MOFs)

Thiophene-based metal-organic frameworks (MOFs) have been constructed using thiophene-functionalized dicarboxylic acids. These MOFs exhibit luminescence sensing and high efficiency in pesticide removal, showcasing the potential for environmental monitoring and remediation applications (Yang Zhao et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-methylthiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZXQGJHKSQGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2600763.png)

![4-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2600766.png)

![2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)](/img/structure/B2600771.png)

![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2600773.png)

![N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride](/img/structure/B2600776.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2600777.png)